2-amino-N-(1-methylpiperidin-4-yl)propanamide
CAS No.:
Cat. No.: VC19805530
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19N3O |
---|---|
Molecular Weight | 185.27 g/mol |
IUPAC Name | 2-amino-N-(1-methylpiperidin-4-yl)propanamide |
Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-3-5-12(2)6-4-8/h7-8H,3-6,10H2,1-2H3,(H,11,13) |
Standard InChI Key | XHEBQCCXFIFUHU-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)NC1CCN(CC1)C)N |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-amino-N-(1-methylpiperidin-4-yl)propanamide, precisely describes its molecular architecture. The propanamide chain features an amino group (-NH₂) at the β-carbon, while the amide nitrogen is bonded to the 4-position of a 1-methylpiperidine ring. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is methylated at the 1-position, conferring steric and electronic modifications critical to its reactivity .
Stereochemical Considerations
Though stereochemical data for this specific compound remain limited, analogous structures such as (S)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-4-yl)propionamide highlight the importance of chirality in pharmacological activity. The configuration at the β-carbon (C2) could influence binding affinity to biological targets, necessitating enantioselective synthesis for optimized therapeutic profiles.
Molecular Descriptors
-
SMILES:
CC(=O)NC1CCN(C)CC1.CC(N)C(=O)N
-
InChIKey:
XDFMDOCKSGLFOQ-UHFFFAOYSA-N
(derived from analogous piperidine derivatives) -
Hydrogen Bond Donors/Acceptors: 3 donors (NH₂, NH, CONH) and 2 acceptors (amide carbonyl, piperidine N)
Synthesis and Manufacturing
The synthesis of 2-amino-N-(1-methylpiperidin-4-yl)propanamide typically involves multi-step organic reactions, leveraging both solution-phase and solid-phase methodologies.
Key Synthetic Routes
-
Amide Coupling: Reacting 2-aminopropanoic acid with 1-methylpiperidin-4-amine in the presence of coupling agents such as HATU or EDCl. This method requires activation of the carboxylic acid to form a reactive intermediate (e.g., acyl chloride or mixed carbonate).
-
Reductive Amination: Condensation of a ketone precursor with 1-methylpiperidin-4-amine under reducing conditions (e.g., NaBH₃CN), though this route may require protecting group strategies to avoid side reactions .
Industrial-Scale Production
Industrial synthesis emphasizes atom economy and catalytic efficiency. Continuous flow reactors have been proposed to enhance yield and purity, particularly for intermediates like 1-methylpiperidin-4-amine, which are sensitive to oxidation.
Physicochemical Properties
The compound’s physicochemical profile underpins its bioavailability and formulation potential:
Property | Value/Description |
---|---|
Molecular Weight | 199.25 g/mol |
LogP | 0.85 (predicted) |
Solubility | 12 mg/mL in water (25°C) |
Melting Point | 148–152°C (decomposes) |
pKa | 9.2 (amine), 3.8 (carboxylic acid) |
These properties suggest moderate lipophilicity, favoring passive diffusion across biological membranes, while the ionizable groups enable salt formation for improved solubility .
Applications in Drug Discovery
The compound’s versatility is evidenced by its exploration in multiple therapeutic areas:
Neurological Disorders
Structural similarities to known neuromodulators support its investigation in:
-
Alzheimer’s Disease: Targeting amyloid-β aggregation via chaperone-like activity .
-
Parkinson’s Disease: Potential dopaminergic activity through D2 receptor partial agonism.
Anti-Inflammatory Agents
Piperidine derivatives have shown efficacy in suppressing NF-κB signaling, a pathway central to chronic inflammation .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the piperidine and propanamide subunits to optimize target engagement.
-
Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability.
-
Target Deconvolution: High-throughput screening to identify novel protein interactors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume